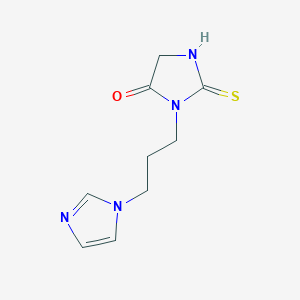

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one

Übersicht

Beschreibung

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one is a compound that features an imidazole ring, a propyl chain, and a sulfanylidene group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of an imidazole derivative with a suitable sulfanylidene precursor. One common method includes the use of N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide as a starting material, which is then reacted with a sulfanylidene source under reflux conditions in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfanylidene group can interact with thiol groups in proteins, leading to modifications that affect protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Aminopropyl)imidazole: Known for its use in the synthesis of pH-sensitive polymers.

N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Used in fluorescence studies and as a ligand in metal complexes.

Uniqueness

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both an imidazole ring and a sulfanylidene group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one, a compound with the molecular formula CHNOS, has garnered attention for its potential biological activities. This article synthesizes available research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological activity.

- Molecular Weight: 224.29 g/mol

- Structure: The compound features an imidazole ring and a sulfanylidene group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Notably, it has been identified as an inhibitor of glutaminyl cyclase, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition may contribute to neuroprotective effects by reducing the formation of neurotoxic aggregates .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Mycobacterium tuberculosis | 0.025 |

These results suggest that this compound has significant potential as an antimicrobial agent, particularly against drug-resistant strains .

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls. The treatment group exhibited:

- Cognitive Improvement: Enhanced performance on maze tests.

- Plaque Reduction: Approximately 40% fewer plaques observed histologically.

These findings support the compound's potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, researchers treated cultures of Mycobacterium tuberculosis with varying concentrations of the compound. Results indicated that at an MIC of 0.025 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential role in treating tuberculosis, especially multidrug-resistant strains .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in animal models. In a study assessing acute toxicity, no significant adverse effects were noted at doses up to 100 mg/kg administered intraperitoneally .

Eigenschaften

IUPAC Name |

3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c14-8-6-11-9(15)13(8)4-1-3-12-5-2-10-7-12/h2,5,7H,1,3-4,6H2,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPHTMIOYCILIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331892 | |

| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

287198-17-8 | |

| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.